molecular formula C13H17NO3S B12582417 7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]- CAS No. 188624-97-7

7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]-

Cat. No.: B12582417
CAS No.: 188624-97-7
M. Wt: 267.35 g/mol
InChI Key: WCBHNRHITPEIAP-UHFFFAOYSA-N
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Description

7-Azabicyclo[221]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]- is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

The synthesis of 7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]- typically involves multiple steps. One common method includes the reaction of 7-Azabicyclo[2.2.1]heptane with 4-(hydroxymethyl)phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]- can be compared with other similar compounds, such as:

    7-Azabicyclo[2.2.1]heptane: This compound shares the same bicyclic structure but lacks the sulfonyl and hydroxymethyl groups, resulting in different chemical properties and reactivity.

    7-Azabicyclo[4.1.0]heptane: Another bicyclic compound with a different ring structure, leading to variations in its chemical behavior and applications.

The uniqueness of 7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]- lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

CAS No.

188624-97-7

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

[4-(7-azabicyclo[2.2.1]heptan-7-ylsulfonyl)phenyl]methanol

InChI

InChI=1S/C13H17NO3S/c15-9-10-1-7-13(8-2-10)18(16,17)14-11-3-4-12(14)6-5-11/h1-2,7-8,11-12,15H,3-6,9H2

InChI Key

WCBHNRHITPEIAP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N2S(=O)(=O)C3=CC=C(C=C3)CO

Origin of Product

United States

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